2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide
Description
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group and linked via an acetamide bridge to a hydroxy-functionalized triazolopyrazine moiety.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c23-12(7-21-8-18-10(5-13(21)24)9-1-2-9)17-6-11-19-20-14-15(25)16-3-4-22(11)14/h3-5,8-9H,1-2,6-7H2,(H,16,25)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNKUNLPIMMNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone and triazolopyrazine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Features
Bioactivity and Selectivity
- However, direct evidence linking the triazolopyrazine moiety to ferroptosis remains speculative.
- Synthetic vs. Natural Bioactivity : Unlike plant-derived compounds (e.g., C. gigantea extracts in ), the target compound’s fully synthetic structure may offer enhanced purity and tunable pharmacokinetics, addressing limitations of natural bioactive mixtures .
Pharmacological Advantages and Limitations
- Advantages: The cyclopropyl group may improve metabolic stability and membrane permeability compared to bulkier substituents in benzo-oxazinone derivatives .
- Limitations :
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features:
- A cyclopropyl group
- A pyrimidine moiety
- An 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin segment
These components suggest that the compound may interact with various biological targets, potentially leading to significant pharmacological effects.
Inhibition of Enzymatic Activity
The compound may also exhibit inhibitory effects on specific enzymes. Studies on related compounds have highlighted their ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses. The inhibition of MPO could position this compound as a candidate for treating autoimmune and inflammatory disorders .
Synthesis Methods
The synthesis of this compound can be approached through several methodologies:
- Condensation Reactions : Utilizing cyclopropyl and pyrimidine derivatives to form the core structure.
- Substitution Reactions : Introducing the triazole moiety through nucleophilic substitution.
- Optimization Techniques : Employing high-throughput screening to refine the synthesis process for better yield and purity.
Case Studies
Recent studies have focused on the biological evaluation of similar compounds:
- Antibacterial Activity : A study demonstrated that related pyrimidine derivatives exhibited significant antibacterial properties against resistant strains of Mycobacterium tuberculosis, suggesting that modifications in the structure can enhance efficacy .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-cyclopropyl-6-oxo) | Cyclopropyl and oxo groups | Antimicrobial |
| N-substituted derivatives | Triazole and pyridine | Inhibitory effects on MPO |
Pharmacokinetic Profile
The pharmacokinetic properties of similar compounds indicate promising absorption and metabolic stability. For instance, one derivative showed a half-life of 1.63 hours with effective plasma concentration levels after administration . These characteristics are crucial for evaluating the therapeutic potential of new compounds.
Q & A
Basic Research Question
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the acetamide bond .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Caution : The hydroxy-triazolopyrazine moiety may chelate metal ions, leading to precipitate formation. Use EDTA-free buffers in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
